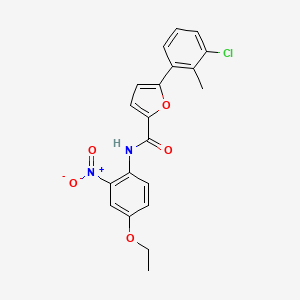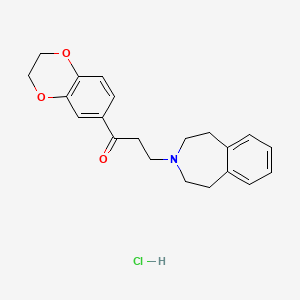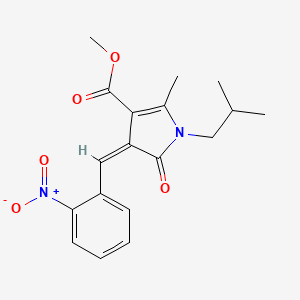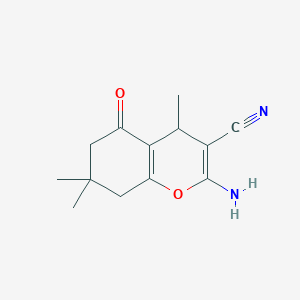![molecular formula C23H36N4O2 B5008760 N-[2-(acetylamino)ethyl]-1'-(2-methylbenzyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5008760.png)
N-[2-(acetylamino)ethyl]-1'-(2-methylbenzyl)-1,4'-bipiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(acetylamino)ethyl]-1'-(2-methylbenzyl)-1,4'-bipiperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. It is commonly known as a selective antagonist of the μ-opioid receptor, which makes it a potential candidate for the development of novel analgesics.
Mecanismo De Acción
The mechanism of action of N-[2-(acetylamino)ethyl]-1'-(2-methylbenzyl)-1,4'-bipiperidine-4-carboxamide is based on its selective antagonism of the μ-opioid receptor. This receptor is involved in the modulation of pain, reward, and addiction pathways in the brain. By blocking the activation of this receptor, this compound can reduce the effects of opioids and provide analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been demonstrated to reduce the analgesic effects of morphine in animal models, indicating its potential as an opioid antagonist. It has also been shown to reduce the rewarding effects of opioids, suggesting its potential use in the treatment of opioid addiction. In addition, it has been shown to have minimal effects on respiratory function, making it a safer alternative to other opioid antagonists.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[2-(acetylamino)ethyl]-1'-(2-methylbenzyl)-1,4'-bipiperidine-4-carboxamide in lab experiments include its potency and selectivity for the μ-opioid receptor, its ability to reduce the analgesic effects of opioids, and its potential use in the treatment of opioid addiction. However, limitations include its potential for off-target effects and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
For the research of N-[2-(acetylamino)ethyl]-1'-(2-methylbenzyl)-1,4'-bipiperidine-4-carboxamide include the development of new analogs with improved potency and selectivity. Additionally, further research is needed to fully understand its mechanism of action and potential use in the treatment of opioid addiction and withdrawal symptoms. Finally, clinical trials are needed to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-[2-(acetylamino)ethyl]-1'-(2-methylbenzyl)-1,4'-bipiperidine-4-carboxamide involves the reaction of 1,4'-bipiperidine-4-carboxylic acid with N-(2-bromoethyl)acetamide in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with 2-methylbenzylamine to form the final product. The purity of the compound is confirmed by high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
N-[2-(acetylamino)ethyl]-1'-(2-methylbenzyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied for its potential use as an analgesic. Preclinical studies have shown that it possesses potent and selective μ-opioid receptor antagonist activity, which makes it a promising candidate for the development of new pain medications. Additionally, it has been investigated for its potential use in the treatment of opioid addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
N-(2-acetamidoethyl)-1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O2/c1-18-5-3-4-6-21(18)17-26-13-9-22(10-14-26)27-15-7-20(8-16-27)23(29)25-12-11-24-19(2)28/h3-6,20,22H,7-17H2,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAKLACHYLQHDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)C(=O)NCCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-6-methyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}nicotinamide](/img/structure/B5008682.png)

![1-(3-fluoro-4-{4-[2-(4-methyl-1-piperidinyl)-5-nitrobenzoyl]-1-piperazinyl}phenyl)-1-propanone](/img/structure/B5008700.png)

![2-(2,4-dichlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5008716.png)


![1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5008734.png)
![1-(1,3-benzodioxol-4-ylmethyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5008738.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N,N-diethylpropanamide](/img/structure/B5008757.png)

![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5008769.png)
![N~2~-cyclohexyl-N~1~-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5008770.png)